molecular formula C10H13Cl2N3 B13488560 3-(1H-indazol-7-yl)prop-2-en-1-amine dihydrochloride

3-(1H-indazol-7-yl)prop-2-en-1-amine dihydrochloride

Cat. No.: B13488560
M. Wt: 246.13 g/mol
InChI Key: MQYYLUAGXGLKJF-OPIVVEOKSA-N
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Description

3-(1H-indazol-7-yl)prop-2-en-1-amine dihydrochloride is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indazol-7-yl)prop-2-en-1-amine dihydrochloride typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction.

    Functionalization: The indazole core is then functionalized to introduce the prop-2-en-1-amine group. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indazol-7-yl)prop-2-en-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(1H-indazol-7-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indazol-7-yl)prop-2-en-1-amine dihydrochloride is unique due to its specific functional groups and the position of the amine group on the indazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

(E)-3-(1H-indazol-7-yl)prop-2-en-1-amine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c11-6-2-5-8-3-1-4-9-7-12-13-10(8)9;;/h1-5,7H,6,11H2,(H,12,13);2*1H/b5-2+;;

InChI Key

MQYYLUAGXGLKJF-OPIVVEOKSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C/CN)NN=C2.Cl.Cl

Canonical SMILES

C1=CC2=C(C(=C1)C=CCN)NN=C2.Cl.Cl

Origin of Product

United States

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